molecular formula C6H13NO B1425465 1-Cyclopropyl-2-methoxyethanamine CAS No. 1095431-22-3

1-Cyclopropyl-2-methoxyethanamine

Cat. No. B1425465
M. Wt: 115.17 g/mol
InChI Key: APFVIOCNPBAUSZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methoxyethanamine is a chemical compound with the CAS Number 1095431-22-3 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine has been achieved through a chemoenzymatic route starting from methylcyclopropyl ketone . The ketone was oxidized with permanganate to give cyclopropylglyoxylic acid, which was then converted to (S)-cyclopropylglycine by reductive amination using leucine dehydrogenase from Thermoactinomyces intermedius with NADH cofactor recycling by formate dehydrogenase from Pichia pastoris . Both enzymes were cloned and expressed in recombinant E. coli . The (S)-Cyclopropylglycine obtained from enzymatic reductive amination was isolated as the N-Boc derivative and converted to the desired amine by reduction, methylation, and deprotection to give (S)-1-cyclopropyl-2-methoxyethanamine in 62% overall yield from cyclopropylglyoxylic acid, with no detectable R-enantiomer .


Molecular Structure Analysis

The molecular formula of 1-Cyclopropyl-2-methoxyethanamine is C6H13NO . It has a molecular weight of 115.17400 .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine is the reductive amination of cyclopropylglyoxylic acid to form (S)-cyclopropylglycine . This reaction is catalyzed by leucine dehydrogenase from Thermoactinomyces intermedius .


Physical And Chemical Properties Analysis

1-Cyclopropyl-2-methoxyethanamine has a density of 0.998 g/cm3 . It has a boiling point of 161.618ºC at 760 mmHg . The flash point is 44.628ºC .

Scientific Research Applications

  • Summary of the Application : (S)-1-Cyclopropyl-2-methoxyethanamine is a key chiral intermediate for the synthesis of a corticotropin-releasing factor-1 (CRF-1) receptor antagonist . A CRF-1 receptor antagonist is a type of drug that can block the action of the corticotropin-releasing factor-1 (CRF-1), a hormone that plays a role in the body’s response to stress.
  • Methods of Application or Experimental Procedures : The compound was prepared by a chemoenzymatic route using Leucine Dehydrogenase . The process started from methylcyclopropyl ketone. Permanganate oxidation of the ketone gave cyclopropylglyoxylic acid, which was converted to (S)-cyclopropylglycine by reductive amination using leucine dehydrogenase from Thermoactinomyces intermedius with NADH cofactor recycling by formate dehydrogenase from Pichia pastoris . Both enzymes were cloned and expressed in recombinant E. coli .
  • Results or Outcomes : The (S)-Cyclopropylglycine obtained from enzymatic reductive amination was isolated as the N-Boc derivative and converted to the desired amine by reduction, methylation, and deprotection to give (S)-1-cyclopropyl-2-methoxyethanamine in 62% overall yield from cyclopropylglyoxylic acid, with no detectable R-enantiomer .

Safety And Hazards

The safety information for 1-Cyclopropyl-2-methoxyethanamine includes the GHS02 and GHS05 pictograms . The hazard statements are H226 and H314 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

properties

IUPAC Name

1-cyclopropyl-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-4-6(7)5-2-3-5/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFVIOCNPBAUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696906
Record name 1-Cyclopropyl-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-methoxyethanamine

CAS RN

1095431-22-3
Record name 1-Cyclopropyl-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-2-methoxyethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
WL Parker, RL Hanson, SL Goldberg… - … Process Research & …, 2012 - ACS Publications
… (S)-1-Cyclopropyl-2-methoxyethanamine is a key chiral … to (S)-1-cyclopropyl-2-methoxyethanamine was devised starting … to give (S)-1-cyclopropyl-2-methoxyethanamine in 62% overall …
Number of citations: 20 pubs.acs.org
RA Hartz, VT Ahuja, X Zhuo, RJ Mattson… - Journal of medicinal …, 2009 - ACS Publications
Detailed metabolic characterization of 8, an earlier lead pyrazinone-based corticotropin-releasing factor-1 (CRF 1 ) receptor antagonist, revealed that this compound formed significant …
Number of citations: 59 pubs.acs.org
RA Hartz, VT Ahuja, AG Arvanitis… - Journal of medicinal …, 2009 - ACS Publications
… temperature and concentrated to give 1-cyclopropyl-2-methoxyethanamine, which was used directly in the next step. Crude 1-cyclopropyl-2-methoxyethanamine from the previous step …
Number of citations: 34 pubs.acs.org
RN Patel - Applied Biocatalysis: From Fundamental Science to …, 2016 - Wiley Online Library
… (S)-1-Cyclopropyl-2-methoxyethanamine 67 (Figure 16.17) was required for synthesis of a corticotropin-releasing factor-1(CRF-1) receptor antagonist and was previously prepared …
Number of citations: 10 onlinelibrary.wiley.com
J Zhou, Y Wang, J Chen, M Xu, T Yang… - Biotechnology …, 2019 - Wiley Online Library
… (LeuDHs, EC1.4.1.9) are widely applied for the synthesis of many useful UAAs, such as L-tert-leucine,12, 13 L-2-aminobutyric acid,14 (S)-1-cyclopropyl-2-methoxyethanamine and so on…
Number of citations: 29 onlinelibrary.wiley.com
AS Bommarius, SK Au - cpd.gatech.edu
… Synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine (S)-1-Cyclopropyl-2-methoxyethanamine was sought by Bristol-Myers Squibb as a key chiral intermediate for the synthesis of a …
Number of citations: 0 cpd.gatech.edu
H Kohls, F Steffen-Munsberg, M Höhne - Current opinion in chemical …, 2014 - Elsevier
… Preparation of (S)-1-cyclopropyl-2-methoxyethanamine by a chemoenzymatic route using leucine dehydrogenase …
Number of citations: 265 www.sciencedirect.com
YP Xue, CH Cao, YG Zheng - Chemical Society Reviews, 2018 - pubs.rsc.org
… In 2012, a chemo-enzymatic route was reported for the preparation of (S)-1-cyclopropyl-2-methoxyethanamine, a key chiral intermediate for the synthesis of a corticotropin releasing …
Number of citations: 256 pubs.rsc.org
GB Pinto, FML Mendes… - Mini-Reviews in Organic …, 2020 - ingentaconnect.com
In recent decades, enzymes have been the target of considerable research, development, and innovation. This paper presents an up-to-date overview of the technological application of …
Number of citations: 5 www.ingentaconnect.com
H Chen, MB Prater, R Cai, F Dong… - Journal of the …, 2020 - ACS Publications
Enzymatic electrosynthesis is a promising approach to produce useful chemicals with the requirement of external electrical energy input. Enzymatic fuel cells (EFCs) are devices to …
Number of citations: 49 pubs.acs.org

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